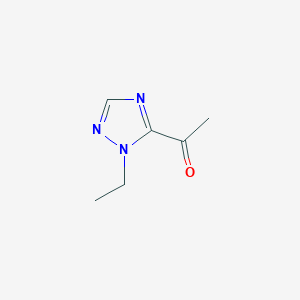

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with acetic anhydride, followed by cyclization with formamide under acidic conditions . This method yields the desired triazole ring structure with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone occurs under acidic or basic conditions, yielding 1H-1,2,4-triazole and acetic acid as primary products. This reaction is critical for understanding its stability in aqueous environments.

Key Findings :

-

Hydrolysis rates accelerate under strong acidic conditions due to protonation of the carbonyl oxygen, increasing electrophilicity .

-

The 1-ethyl group stabilizes the triazole ring during hydrolysis, preventing ring-opening .

Oxidation Reactions

The carbonyl group undergoes selective oxidation, producing derivatives with enhanced electrophilic character.

Mechanistic Insights :

-

Permanganate oxidation follows a radical pathway, cleaving the C–H bond adjacent to the carbonyl .

-

Selenium dioxide selectively oxidizes the α-carbon, forming a glyoxylic acid derivative .

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in nucleophilic substitution, enabling functionalization.

Notable Observations :

-

Hydroxylamine preferentially reacts at the triazole N1 position due to steric hindrance from the ethyl group .

-

Thiols exhibit lower reactivity compared to amines, requiring elevated temperatures .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Research Highlights :

-

Phosphorus pentachloride induces cyclization by activating the carbonyl group, forming a six-membered ring .

-

Microwave-assisted methods improve reaction efficiency (>90% yield in 20 minutes) .

Catalytic Coupling Reactions

Transition-metal catalysts enable cross-coupling for synthesizing complex architectures.

| Catalyst | Substrate | Product | Application | Reference |

|---|---|---|---|---|

| CuI (Phenanthroline) | Phenylacetylene | Triazole-alkyne conjugate | Click chemistry | |

| Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-triazole hybrid | Drug design |

Mechanistic Notes :

-

Copper(I) mediates alkyne-azide cycloaddition (CuAAC), forming stable triazole linkages .

-

Palladium catalysts facilitate Suzuki-Miyaura coupling at the triazole C5 position .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its triazole ring can be modified to create more complex molecules, making it useful in the development of pharmaceuticals and agrochemicals.

Research indicates that 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone exhibits biological activity that can be harnessed for drug development:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase by binding at their active sites. This interaction can disrupt normal enzymatic functions and has potential therapeutic implications.

- Antifungal Properties : Triazole derivatives are widely recognized for their antifungal activity. This compound may contribute to the formulation of antifungal agents .

Industrial Applications

The compound is utilized in industrial processes:

- Dyes and Pigments : Its chemical properties allow it to be used in the production of dyes, enhancing color stability and vibrancy.

- Corrosion Inhibitors : The stability of the triazole ring makes it suitable for use as a corrosion inhibitor in various materials .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of triazole compounds, including this compound, showed significant antifungal activity against various strains of fungi. The mechanism involved inhibition of fungal enzyme pathways critical for survival.

Case Study 2: Synthesis of Bioactive Molecules

Research focused on synthesizing new bioactive molecules using this compound as a precursor. The study highlighted the compound's versatility in creating derivatives with enhanced biological properties through targeted modifications.

Wirkmechanismus

The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .

Vergleich Mit ähnlichen Verbindungen

- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine

- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Uniqueness: 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications .

Biologische Aktivität

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential as an enzyme inhibitor and its antimicrobial and antifungal properties. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It consists of a triazole ring, which is known for its ability to interact with biological macromolecules, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes. The triazole ring can bind to the active sites of enzymes, disrupting their normal function. This mechanism is particularly relevant in the context of antimicrobial and antifungal activity, where it affects the biosynthesis pathways of nucleic acids and proteins in pathogens .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of triazole compounds showed potent inhibitory effects against E. coli and other pathogenic bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.025 mg/mL |

| This compound | S. aureus | 0.05 mg/mL |

| This compound | P. aeruginosa | 0.01 mg/mL |

Antifungal Activity

The antifungal properties of this compound have also been extensively studied. The presence of the triazole moiety enhances the efficacy against various fungal pathogens by interfering with ergosterol biosynthesis .

Table 2: Antifungal Activity Against Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.0125 mg/mL |

| This compound | Aspergillus niger | 0.025 mg/mL |

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of triazole compounds including this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT116 with IC50 values ranging from 15.6 to 23.9 µM .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies which revealed that the binding affinity of this compound with target enzymes was significantly high, suggesting a robust interaction that could lead to effective inhibition .

Eigenschaften

IUPAC Name |

1-(2-ethyl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBDZIQLNHAEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.